![molecular formula C15H10F2N2O B2718294 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol CAS No. 763133-77-3](/img/no-structure.png)

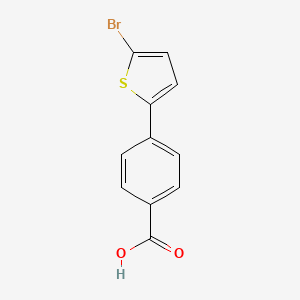

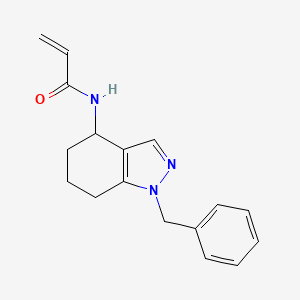

4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

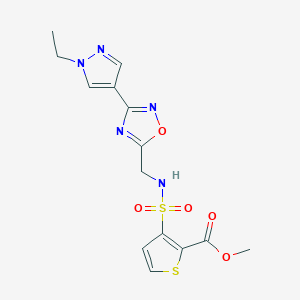

“4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol” is a chemical compound with the molecular formula C15H10F2N2O . It is a derivative of 4-fluorophenol, which is a fluorinated phenolic compound used as a starting reagent for synthesizing pharmaceuticals .

Synthesis Analysis

The synthesis of related compounds involves using pyrrole as raw material, which is protected by N-alkylation of triisopropylsilyl chloride. It is then reacted with Vilsmeier reagent to obtain 1H-Pyrrole-3-carbaldehyde, which is then purified by N-bromosuccinimide (NBS) bromination and 2-fluorophenylboronic acid for Suzuki coupling reaction .Molecular Structure Analysis

The molecular structure of “4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol” can be represented by the SMILES string "FC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3F" .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-fluorophenol, a related compound, include a boiling point of 185°C, a melting point of 43-46°C, and a molecular weight of 112.10 . The properties of “4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol” may vary.Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

4-Fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol, also known as 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, has attracted attention due to its potential as a drug candidate. Researchers have explored its synthesis and biological activities. Notably:

- Anti-Breast Cancer Activity : Molecular docking studies indicate that this compound binds closely to the human estrogen alpha receptor (ERα), akin to the native ligand 4-OHT . Its anti-cancer potential against breast cancer cell lines is promising.

Patented Agents

Several pyrazoles have been patented for specific indications:

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol involves the synthesis of 2-fluoro-5-(2-fluorophenyl)-1H-pyrazole-3-carbaldehyde, which is then reacted with phenol to obtain the final product.", "Starting Materials": [ "2-fluoroaniline", "2-chloro-5-fluorobenzaldehyde", "sodium hydride", "acetic acid", "sodium acetate", "phenol", "sodium hydroxide", "hydrogen peroxide", "copper sulfate" ], "Reaction": [ "2-fluoroaniline is reacted with 2-chloro-5-fluorobenzaldehyde in the presence of sodium hydride and acetic acid to obtain 2-fluoro-5-(2-fluorophenyl)-1H-pyrazole-3-carbaldehyde.", "2-fluoro-5-(2-fluorophenyl)-1H-pyrazole-3-carbaldehyde is then reacted with phenol in the presence of sodium acetate and acetic acid to obtain 4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol.", "The final product can be purified by recrystallization from a suitable solvent.", "In order to obtain 2-fluoro-5-(2-fluorophenyl)-1H-pyrazole-3-carbaldehyde, 2-fluoroaniline is first reacted with 2-chloro-5-fluorobenzaldehyde in the presence of sodium hydride and acetic acid to obtain 2-fluoro-5-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid.", "The carboxylic acid is then oxidized to the aldehyde using hydrogen peroxide and copper sulfate in the presence of sodium hydroxide." ] } | |

Numéro CAS |

763133-77-3 |

Formule moléculaire |

C15H10F2N2O |

Poids moléculaire |

272.255 |

Nom IUPAC |

4-fluoro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol |

InChI |

InChI=1S/C15H10F2N2O/c16-9-5-6-15(20)11(7-9)14-8-13(18-19-14)10-3-1-2-4-12(10)17/h1-8,20H,(H,18,19) |

Clé InChI |

LGKKOBPNLMCSTE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=CC(=NN2)C3=C(C=CC(=C3)F)O)F |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Azaspiro[3.4]octane-7-thiol;hydrochloride](/img/structure/B2718212.png)

![2-(4-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-1-yl)ethanol;dihydrochloride](/img/structure/B2718218.png)

![(5-Methyl-1,2-oxazol-3-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2718220.png)

![N-(2-ethylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2718221.png)

![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2718225.png)